molecular formula C42H28N6 B12093578 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine

Cat. No.: B12093578
M. Wt: 616.7 g/mol
InChI Key: DRJMFCOWJRJJMN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine is a complex organic compound known for its unique structure and properties. It is widely used in the field of organic electronics, particularly in organic light-emitting diodes (OLEDs) due to its excellent electron transport capabilities .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine typically involves a multi-step process. One common method includes the use of Suzuki cross-coupling reactions, where pyridine rings are attached to a phenylpyrimidine core. The reaction conditions often involve palladium catalysts and base in an inert atmosphere .

Industrial Production Methods

In industrial settings, the compound is produced using vacuum thermal evaporation techniques. This method allows for the formation of self-nanostructured growth on substrates, which is crucial for its application in OLEDs .

Chemical Reactions Analysis

Types of Reactions

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield pyridine N-oxides, while reduction can produce various reduced forms of the compound .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine primarily involves its role as an electron transport material. It facilitates the movement of electrons within OLEDs, thereby improving the efficiency and performance of these devices. The molecular targets include the electron transport layers in OLEDs, where it helps in balancing charge recombination .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4,6-Bis(3,5-di(pyridin-3-yl)phenyl)-2-phenylpyrimidine is unique due to its high electron mobility and stability, making it an excellent choice for use in OLEDs. Its ability to form self-nanostructured growth further enhances its performance in optoelectronic applications .

Properties

Molecular Formula

C42H28N6

Molecular Weight

616.7 g/mol

IUPAC Name

4,6-bis(3,5-dipyridin-3-ylphenyl)-2-phenylpyrimidine

InChI

InChI=1S/C42H28N6/c1-2-8-29(9-3-1)42-47-40(38-20-34(30-10-4-14-43-25-30)18-35(21-38)31-11-5-15-44-26-31)24-41(48-42)39-22-36(32-12-6-16-45-27-32)19-37(23-39)33-13-7-17-46-28-33/h1-28H

InChI Key

DRJMFCOWJRJJMN-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)C2=NC(=CC(=N2)C3=CC(=CC(=C3)C4=CN=CC=C4)C5=CN=CC=C5)C6=CC(=CC(=C6)C7=CN=CC=C7)C8=CN=CC=C8

Origin of Product

United States

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